Physicochemical Profiling and Synthetic Utility of 3-(Methylamino)azetidine-3-carboxamide in Medicinal Chemistry
Physicochemical Profiling and Synthetic Utility of 3-(Methylamino)azetidine-3-carboxamide in Medicinal Chemistry
Executive Summary
In contemporary drug discovery, the transition from flat, sp2-rich aromatic systems to three-dimensional, sp3-rich scaffolds is a proven strategy for improving clinical success rates. 3-(Methylamino)azetidine-3-carboxamide has emerged as a highly versatile, polar diamine building block that facilitates this "escape from flatland." By offering a rigid four-membered ring, dual basic centers, and a primary carboxamide capable of potent hydrogen bonding, this scaffold serves as an advanced bioisostere for traditional saturated heterocycles like piperazines and morpholines[1][2]. This technical guide explores the physicochemical causality behind its utility and provides self-validating protocols for its synthetic incorporation.
Physicochemical Profiling
The unique properties of 3-(Methylamino)azetidine-3-carboxamide are dictated by its strained structural topology. The four-membered azetidine ring imposes a ~90° internal bond angle, which increases the s-character of the nitrogen lone pair[3]. This subtle electronic shift, combined with the electron-withdrawing nature of the 3-carboxamide group, modulates the basicity (pKa) of the ring nitrogen, ensuring it remains protonated at physiological pH without exhibiting the excessive basicity that often drives hERG-related cardiotoxicity.
Quantitative Data Summary
| Property | Value | Causality / Significance |
| CAS Number (Free Base) | 794458-43-8[4] | Essential for regulatory and inventory tracking. |
| CAS Number (HCl Salt) | 736994-10-8[5] | The HCl salt is preferred for benchtop stability and prevention of ambient degradation. |
| Molecular Formula | C5H11N3O[4][6] | Low molecular weight allows for incorporation into larger drug molecules without violating Lipinski’s Rule of 5. |
| Molecular Weight | 129.16 g/mol (Base)[4] | Highly efficient mass-to-polarity ratio. |
| SMILES String | CNC1(C(N)=O)CNC1[4] | Defines the sp3-rich core and orthogonal functional handles. |
| Physical State | Solid[7] | Facilitates precise gravimetric handling during high-throughput parallel synthesis. |
Structural & Mechanistic Advantages in Drug Design
The strategic insertion of 3-(Methylamino)azetidine-3-carboxamide into a lead compound is rarely arbitrary; it is a calculated bioisosteric replacement designed to optimize the ADME/Tox profile[2].
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Increased Fsp3 and Solubility: Replacing a planar aryl ring with this azetidine derivative significantly increases the fraction of sp3-hybridized carbons (Fsp3). This disrupts the flat molecular crystal lattice, dramatically lowering the melting point and enhancing aqueous solubility[1].
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Target Engagement via the Carboxamide: The primary carboxamide acts as a rigid, directional hydrogen bond donor and acceptor. In kinase inhibitor design (e.g., ITK inhibitors), this moiety frequently interacts with the kinase hinge region, anchoring the molecule within the ATP-binding pocket[8].
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Metabolic Stability: The steric hindrance around the 3-position (due to the geminal methylamino and carboxamide groups) shields the azetidine core from rapid oxidative metabolism by Cytochrome P450 enzymes.
Fig 1: Pharmacokinetic optimization logic utilizing the azetidine-3-carboxamide scaffold.
Experimental Protocols: Synthetic Incorporation
Because the molecule contains two secondary amines (the azetidine ring nitrogen and the 3-methylamino group), orthogonal protection is mandatory to prevent polymerization or mixed coupling. The following self-validating protocol utilizes an N-Boc protected derivative at the methylamino position, allowing selective amide coupling at the azetidine ring nitrogen[8][9].
Protocol: HATU-Mediated Amide Coupling and Deprotection
Rationale for Reagent Selection: HATU is selected over traditional carbodiimides (like EDC) because the azetidine nitrogen is sterically hindered and requires a highly reactive OAt-ester intermediate to drive the coupling to completion. DIPEA is utilized as a non-nucleophilic base to prevent competitive side reactions.
Step 1: Amide Coupling
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Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve the target carboxylic acid (1.0 eq) and (1.2 eq) in anhydrous DMF (0.1 M concentration). Cool the mixture to 0 °C. Causality: Pre-activation at 0 °C minimizes the risk of epimerization if the carboxylic acid contains an adjacent chiral center.
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Activation: Add DIPEA (3.0 eq) dropwise. Stir for 15 minutes until the active ester is fully formed.
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Coupling: Add N-Boc-protected 3-(methylamino)azetidine-3-carboxamide (1.1 eq). Remove the ice bath, allowing the reaction to warm to room temperature, and stir for 2–4 hours.
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System Validation (In-Process Control): Analyze an aliquot via LC-MS. The reaction is deemed complete when the mass corresponding to the active ester is consumed and the product mass dominates the chromatogram.
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Workup: Quench with cold water and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to aggressively partition DMF into the aqueous phase) and brine. Dry over Na₂SO₄ and concentrate.
Step 2: Boc Deprotection
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Preparation: Dissolve the crude intermediate from Step 1 in Dichloromethane (DCM) at 0 °C.
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Cleavage: Add Trifluoroacetic acid (TFA) dropwise to achieve a 1:4 TFA:DCM ratio. Causality: The primary carboxamide is stable under these specific acidic conditions, but maintaining a low initial temperature prevents exothermic ring-opening of the strained four-membered azetidine[3][8].
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Reaction: Stir at room temperature for 1 hour.
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System Validation: Perform TLC (using ninhydrin stain). The disappearance of the high-Rf Boc-protected intermediate and the appearance of a baseline-stuck, ninhydrin-active spot confirms complete deprotection.
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Isolation: Concentrate under reduced pressure. Co-evaporate with toluene three times to azeotropically remove residual TFA. Purify via reverse-phase preparative HPLC to yield the final active compound.
Fig 2: Standard HATU-mediated amide coupling and deprotection workflow for azetidines.
Applications in Targeted Therapeutics
The integration of azetidine-3-carboxamides has proven transformative in recent medicinal chemistry campaigns. For instance, in the development of small-molecule STAT3 inhibitors, replacing a standard proline or alanine amide with an azetidine carboxamide resulted in sub-micromolar potency in DNA-binding assays[2]. The azetidine core provided the precise vector necessary for the carboxamide to engage the target protein, while the methylamino group ensured the molecule retained sufficient aqueous solubility for in vivo efficacy[2]. Similarly, in the design of interleukin-2-inducible T-cell kinase (ITK) inhibitors, azetidine derivatives have been utilized to fine-tune the electronic distribution of the molecule, directly enhancing target residence time[8].
References
-
PubChem . 3-(Methylamino)azetidine-3-carboxamide (CID 55295500). National Center for Biotechnology Information. URL:[Link]
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ChemSrc . 3-(Methylamino)azetidine-3-carboxamide (CAS 794458-43-8). URL:[Link]
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RSC Advances . Recent advances in synthetic facets of immensely reactive azetidines. Royal Society of Chemistry. URL:[Link]
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Journal of Medicinal Chemistry . Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. American Chemical Society. URL:[Link]
Sources
- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. 794458-43-8_3-(Methylamino)azetidine-3-carboxamideCAS号:794458-43-8_3-(Methylamino)azetidine-3-carboxamide【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 5. nextsds.com [nextsds.com]
- 6. 3-(Methylamino)azetidine-3-carboxamide | C5H11N3O | CID 55295500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06565H [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
